

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3030532

[Get Quote](#)

In the landscape of medicinal chemistry and drug development, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold. [1] Its structural resemblance to natural purines allows it to serve as a versatile core for a multitude of pharmacologically active agents, particularly in the development of kinase inhibitors for targeted cancer therapy.[2] **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine** is a key intermediate in the synthesis of these complex molecules, where the bromine and chlorine atoms provide reactive handles for further chemical modification.

As Senior Application Scientists, our role extends beyond simple data acquisition; we are tasked with elucidating the structural integrity and metabolic fate of these compounds. Mass spectrometry (MS) stands as an indispensable analytical tool throughout the drug development pipeline, from initial compound verification to preclinical pharmacokinetic studies.[3][4] This guide provides an in-depth technical examination of the mass spectrometric behavior of **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**, offering field-proven insights into experimental design, data interpretation, and the causal logic behind our analytical choices. We will explore the unique isotopic signatures conferred by its halogen substituents and predict the fragmentation pathways that are key to its structural confirmation.

Core Physicochemical Properties

A foundational understanding of a molecule's properties is paramount before commencing any analytical work. The structure of **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**, with its aromatic heterocyclic system and dual halogenation, dictates its behavior within the mass spectrometer.

Property	Value	Source
IUPAC Name	4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine	[5]
Synonym	4-Bromo-5-chloro-7-azaindole	N/A
CAS Number	916176-52-8	[5] [6] [7]
Molecular Formula	C ₇ H ₄ BrClN ₂	[5] [7] [8]
Molecular Weight	~231.48 g/mol	[5] [7] [8]
Monoisotopic Mass	229.92464 Da	[9]

The presence of two nitrogen atoms within the ring system provides sites for protonation, making the molecule particularly amenable to analysis by positive-ion electrospray ionization. [\[10\]](#) The bromine and chlorine atoms are the most critical feature, as their distinct natural isotopic distributions create a highly characteristic pattern in the mass spectrum, serving as an unambiguous confirmation of their presence.[\[11\]](#)[\[12\]](#)

Ionization Techniques: A Dichotomy of Hard vs. Soft Ionization

The choice of ionization technique is the most critical experimental parameter in mass spectrometry, as it governs the type of information obtained. For a molecule like **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**, we consider two primary approaches: Electrospray Ionization (ESI) for its gentle nature and Electron Ionization (EI) for its ability to induce structurally informative fragmentation.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Mass Confirmation

ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation.^[13] This is the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS) and is the preferred method for confirming the molecular weight of synthesized compounds and analyzing samples from biological matrices.^{[4][14][15]}

Mechanism of Ionization: In positive-ion mode, the analyte solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions—in this case, the protonated molecule $[M+H]^+$ —are ejected into the gas phase. The nitrogen atoms in the pyrrolopyridine ring system are sufficiently basic to readily accept a proton, making this a highly efficient process.^{[10][16][17]}

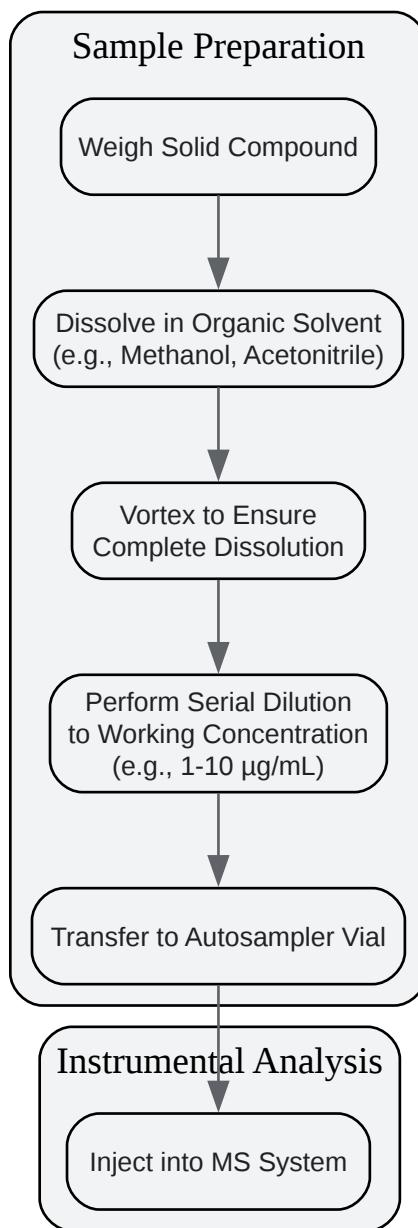
Electron Ionization (EI): The Classic Technique for Structural Elucidation

EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV) in the gas phase. This process not only ejects an electron to form a molecular ion radical ($M\bullet^+$) but also imparts significant internal energy, causing the ion to undergo extensive and predictable fragmentation.^{[18][19]} The resulting fragmentation pattern is a molecular fingerprint that provides rich structural information.^{[20][21]} For halogenated aromatic compounds, characteristic losses of the halogen atoms and subsequent ring cleavages are expected.^[22]

The Halogen Isotopic Signature: A Definitive Diagnostic Tool

Nature has provided a powerful diagnostic tool in the form of isotopic abundances. Chlorine and bromine each have two stable isotopes with significant natural abundance, which creates a unique and easily recognizable pattern in the mass spectrum.

- Chlorine: Exists as ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), a ratio of approximately 3:1.^{[11][12]} This results in an ion containing one chlorine atom appearing as two peaks separated by 2 m/z units, with the second peak (the $M+2$ peak) having about one-third the intensity of the first.


- Bromine: Exists as ^{79}Br (~50.7%) and ^{81}Br (~49.3%), a ratio of approximately 1:1.[11][12] An ion with one bromine atom will therefore show two peaks of nearly equal height separated by 2 m/z units.

For **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**, the presence of both atoms results in a distinctive cluster of peaks at M, M+2, and M+4. The theoretical relative intensities can be calculated by considering the probabilities of each isotope combination. This pattern is a definitive confirmation of the elemental composition.[23]

Experimental Protocols & Methodologies

A robust and reproducible protocol is the foundation of trustworthy data. The following sections detail validated starting points for the analysis of **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**.

General Sample Preparation Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for sample preparation.

Protocol 1: LC-ESI-MS for Molecular Weight Confirmation

This method is designed for high-throughput confirmation of molecular identity and purity analysis.

- Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for its speed and resolution.[4]
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 μ L.
- MS System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer operating in positive ESI mode.

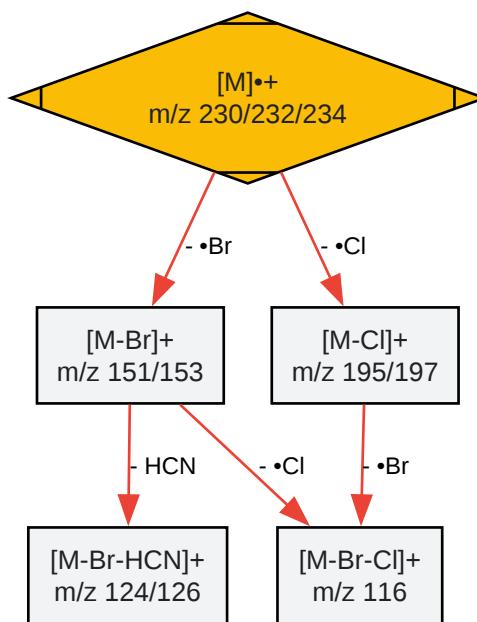
Table of Key ESI-MS Parameters

Parameter	Recommended Setting	Rationale
Ionization Mode	Positive Electrospray (ESI+)	The two nitrogen atoms are readily protonated.
Capillary Voltage	3.5 - 4.5 kV	Optimizes the electrospray process for stable ion generation.
Nebulizer Gas (N ₂)	30 - 45 psi	Assists in droplet formation.
Drying Gas (N ₂) Flow	8 - 12 L/min	Facilitates solvent evaporation from droplets.
Drying Gas Temp.	300 - 350 °C	Aids in desolvation to release gas-phase ions.
Mass Range	100 - 500 m/z	Covers the expected molecular ion and potential fragments.

Data Interpretation: Decoding the Mass Spectrum Expected ESI-MS Spectrum

Under the soft ionization conditions of ESI, the primary species observed will be the protonated molecule, $[M+H]^+$. The key diagnostic feature will be the isotopic cluster.

Table of Predicted Isotopic Pattern for $[M+H]^+$


Ion	Isotope Combination	Calculated m/z	Expected Relative Intensity
$[M+H]^+$	$^{12}\text{C}^1\text{H}_5^{79}\text{Br}^{35}\text{Cl}^{14}\text{N}_2$	230.9325	76.5%
$[M+H+2]^+$	$^{12}\text{C}^1\text{H}_5^{81}\text{Br}^{35}\text{Cl}^{14}\text{N}_2$ / $^{12}\text{C}^1\text{H}_5^{79}\text{Br}^{37}\text{Cl}^{14}\text{N}_2$	232.9305	100%
$[M+H+4]^+$	$^{12}\text{C}^1\text{H}_5^{81}\text{Br}^{37}\text{Cl}^{14}\text{N}_2$	234.9275	24.5%

Note: Intensities are normalized to the most abundant peak in the cluster.

The observation of this specific three-peak cluster with m/z values separated by 2 Da and relative intensities of roughly 3:4:1 is conclusive evidence for the presence of one bromine and one chlorine atom in the ionized molecule.[23]

Predicted EI-MS Fragmentation Pathway

In an EI spectrum, the molecular ion ($M\bullet^+$) will be observed with the same isotopic pattern as described above (at m/z 229.9, 231.9, 233.9). However, significant fragmentation will also occur. Based on established fragmentation rules for halogenated aromatic compounds, a plausible pathway can be proposed.[22] The initial cleavages will involve the weakest bonds, which are typically the carbon-halogen bonds.

[Click to download full resolution via product page](#)

Caption: Proposed major fragmentation pathway in EI-MS.

Table of Proposed Major Fragment Ions in EI-MS

m/z (Lowest Isotope)	Proposed Ion Structure	Fragmentation Step
195	$[C_7H_4Br N_2]^{•+}$	Loss of $\cdot Cl$ radical
151	$[C_7H_4Cl N_2]^{•+}$	Loss of $\cdot Br$ radical
124	$[C_6H_4Cl N]^{•+}$	Loss of $\cdot Br$, then loss of HCN
116	$[C_7H_4N_2]^{•+}$	Loss of both $\cdot Br$ and $\cdot Cl$ radicals

The relative abundance of the $[M-Br]^{•+}$ and $[M-Cl]^{•+}$ fragments provides insight into the relative strengths of the C-Br and C-Cl bonds within this specific aromatic system. Typically, the C-Br bond is weaker and will cleave more readily, leading to a more intense peak at m/z 151/153.

Conclusion: An Integrated Analytical Approach

The mass spectrometric analysis of **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine** is a clear example of how fundamental principles can be applied to derive unambiguous structural information. The strategic use of both soft (ESI) and hard (EI) ionization techniques provides complementary data: ESI confirms the molecular weight with high confidence, while EI offers a detailed fragmentation fingerprint for ultimate structural verification. The unique isotopic signature created by the two halogen atoms serves as a definitive marker of elemental composition. For researchers and drug development professionals, a thorough understanding of these analytical principles is not merely academic; it is essential for ensuring the identity, purity, and quality of the molecular entities that form the foundation of next-generation therapeutics.

References

- F.W. McLafferty, Mass Spectrometric Analysis. Aromatic Halogenated Compounds. *Analytical Chemistry*. [Link]
- Yap, W. N., et al. (2022). A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. *The FEBS Journal*. [Link]
- Bantscheff, M., & Kuster, B. (2018). Mass spectrometry and drug development – how the two come together. *Drug Discovery Today: Technologies*. [Link]
- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. *Analytical Chemistry*, 34(1), 26–30. [Link]
- Wagmann, L., et al. (2020).
- PharmaFeatures. (2023). How is Mass Spectrometry Used in Drug Development?
- Zhang, Y., et al. (2023). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. *Clinica Chimica Acta*. [Link]
- O'Brien, Z. M., et al. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Reactions. *ChemRxiv*. [Link]
- El-Sherbiny, M. A., et al. (2003). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. *International Journal of Mass Spectrometry*. [Link]
- O'Brien, Z. M., et al. (2025). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. *Dalton Transactions*. [Link]
- Chemistry LibreTexts. (2023).
- Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polycyclic aromatic hydrocarbons and polycyclic aromatic heterocycles in heavy crude oil asphaltenes.

- Zhang, Y., et al. (2023). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. PubMed. [\[Link\]](#)
- NIST. (n.d.). 1-Bromo-1-chloroethane. In NIST Chemistry WebBook.
- Capot Chemical. (n.d.). Specifications of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine.
- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
- PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [\[Link\]](#)
- El-Ali, B., et al. (2003). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
- Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [\[Link\]](#)
- NIST. (n.d.). Ethane, 1-bromo-2-chloro-. In NIST Chemistry WebBook.
- Miller, J. F., et al. (2012). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. ACS Medicinal Chemistry Letters. [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
- Khomenko, T. M., et al. (2010). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [\[Link\]](#)
- Grimme, S., et al. (2016). How to Compute Electron Ionization Mass Spectra from First Principles.
- Wikipedia. (n.d.). Electrospray ionization.
- Chemistry LibreTexts. (2023).
- Rich, R. L., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of the American Chemical Society. [\[Link\]](#)
- Chemistry LibreTexts. (2020). 16.
- Clark, J. (2023).
- PubChemLite. (n.d.). **4-bromo-5-chloro-1h-pyrrolo[2,3-b]pyridine**.
- Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at $I \geq 4 \text{ Å} 10 16 \text{ Wcm}^{-2}$ and $k \geq 790 \text{ nm}$.
- Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central. [\[Link\]](#)
- Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 5. 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 95% | CAS: 916176-52-8 | AChemBlock [achemblock.com]
- 6. 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | 916176-52-8 [chemicalbook.com]
- 7. 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine - CAS:916176-52-8 - Abovchem [abovchem.com]
- 8. capotchem.com [capotchem.com]
- 9. PubChemLite - 4-bromo-5-chloro-1h-pyrrolo[2,3-b]pyridine (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 10. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrospray ionization for determination of non-polar polycyclic aromatic hydrocarbons and polycyclic aromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. C₂H₄BrCl BrCH₂CH₂Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030532#mass-spectrometry-of-4-bromo-5-chloro-1h-pyrrolo-2-3-b-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com